1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Heterocyclic Indole Derivatives : Research focused on synthesizing new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives demonstrated their potential antimicrobial and anticancer activities. Specifically, some derivatives showed potent efficacy against ovarian cancer xenografts in mice, highlighting the therapeutic potential of such compounds in cancer treatment (El-Sawy et al., 2010).
Anticancer Applications
- Novel Anticancer Agents : A series of N-benzyl aplysinopsin analogs were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Some compounds exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting their promise as anticancer agents (Penthala et al., 2011).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibitors : Indole derivatives have been studied for their ability to inhibit human carbonic anhydrases, important for various physiological functions. Some synthesized compounds showed high selectivity and potency, indicating potential for therapeutic applications (Eraslan-Elma et al., 2022).
Polymerization Studies
- Controlled Polymerization : Research into the use of dithiocarbamates for the controlled polymerization of methyl acrylate under γ-ray irradiation demonstrated the potential for creating polymers with specific properties, which could have various industrial applications (Zhou et al., 2007).
Antimicrobial Activities
- Synthesis of Quinazolin Derivatives : Studies on 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives showed promising antimicrobial activities against selective gram-positive and gram-negative bacteria, suggesting the potential for developing new antimicrobial agents (Alagarsamy et al., 2015).
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Properties
IUPAC Name |
(1-benzyl-2-methylindol-3-yl) carbamimidothioate;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.HI/c1-12-16(21-17(18)19)14-9-5-6-10-15(14)20(12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H3,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNKOZMTELRCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC(=N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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